

Comprehensive literature review on 2-Ethyl-5-methylhexanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethyl-5-methylhexanamide**

Cat. No.: **B1211977**

[Get Quote](#)

An In-depth Technical Guide on 2-Ethyl-5-methylhexanamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific knowledge on **2-Ethyl-5-methylhexanamide**. Due to the limited availability of published research on this specific compound, this document focuses on its fundamental chemical and physical properties derived from publicly accessible databases. A general, representative protocol for the synthesis of amides from carboxylic acids is also presented as a plausible route for its preparation. It is important to note that a thorough literature search did not yield any specific studies on the biological activity, pharmacological properties, or associated signaling pathways of **2-Ethyl-5-methylhexanamide**. Therefore, this guide serves as a foundational document summarizing the known characteristics of the molecule and identifying the significant gaps in the existing scientific literature.

Introduction

2-Ethyl-5-methylhexanamide is a chemical compound with the molecular formula C9H19NO^[1]. It belongs to the class of organic compounds known as carboxamides, which are characterized by a carbonyl group bonded to a nitrogen atom. While the broader class of

amides is of significant interest in medicinal chemistry and materials science, **2-Ethyl-5-methylhexanamide** itself is a sparsely documented molecule. Commercial availability is limited, with some suppliers offering it as a rare chemical without extensive analytical data. This guide aims to consolidate the available information and provide a framework for future research into this compound.

Chemical and Physical Properties

The primary source of information on the physicochemical properties of **2-Ethyl-5-methylhexanamide** comes from computational predictions available in chemical databases such as PubChem[1]. These properties are essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of **2-Ethyl-5-methylhexanamide**

Property	Value	Source
IUPAC Name	2-ethyl-5-methylhexanamide	PubChem[1]
Molecular Formula	C9H19NO	PubChem[1]
Molecular Weight	157.25 g/mol	PubChem[1]
CAS Number	102450-10-2	PubChem[1]
SMILES	CCC(CCC(C)C)C(=O)N	PubChem[1]
InChIKey	MXZJHUFFPDPEROD-UHFFFAOYSA-N	PubChem[1]
XLogP3-AA (LogP)	2.2	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	1	PubChem[1]
Rotatable Bond Count	5	PubChem[1]

Synthesis of **2-Ethyl-5-methylhexanamide**

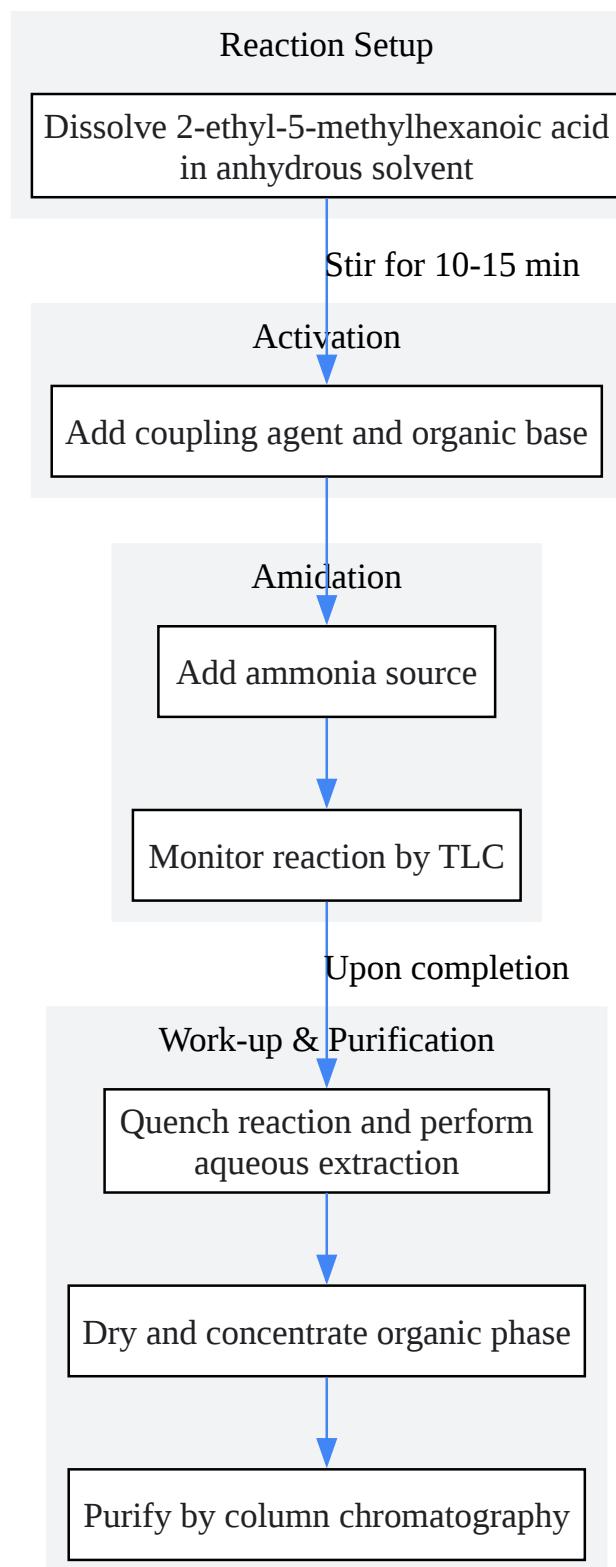
A specific, validated experimental protocol for the synthesis of **2-Ethyl-5-methylhexanamide** is not available in the peer-reviewed literature. However, a common and general method for the synthesis of amides is the reaction of a carboxylic acid with an amine. In this case, **2-Ethyl-5-methylhexanamide** could theoretically be synthesized from 2-ethyl-5-methylhexanoic acid and ammonia or a suitable ammonia equivalent.

General Experimental Protocol: Amidation of a Carboxylic Acid

This protocol is a generalized procedure for the direct amidation of a carboxylic acid and has not been specifically optimized for **2-Ethyl-5-methylhexanamide**.

Materials:

- 2-ethyl-5-methylhexanoic acid
- Ammonia solution (e.g., 7N in methanol) or ammonium chloride
- A suitable coupling agent (e.g., HBTU, HATU, or a carbodiimide like DCC or EDC)
- An organic base (e.g., triethylamine or diisopropylethylamine)
- Anhydrous solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane, ethyl acetate)


Procedure:

- Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-ethyl-5-methylhexanoic acid (1 equivalent) in the chosen anhydrous solvent.
- Activation: Add the coupling agent (1.1-1.5 equivalents) and the organic base (2-3 equivalents) to the solution. Stir the mixture at room temperature for 10-15 minutes to

activate the carboxylic acid.

- Amine Addition: Slowly add the ammonia solution or ammonium chloride (1.5-2 equivalents) to the reaction mixture.
- Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) until the starting carboxylic acid is consumed.
- Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
- Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
- Chromatography: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **2-Ethyl-5-methylhexanamide**.

Diagram 1: General Workflow for Amide Synthesis

[Click to download full resolution via product page](#)

Caption: A generalized experimental workflow for the synthesis of an amide from a carboxylic acid.

Biological Activity and Signaling Pathways

A comprehensive search of scientific databases, including PubMed, Scopus, and Google Scholar, revealed no published studies on the biological activity, pharmacology, or mechanism of action of **2-Ethyl-5-methylhexanamide**. Consequently, there is no information available regarding any signaling pathways in which this compound may be involved. The absence of such data represents a significant knowledge gap and an opportunity for future research.

Future Research Directions

Given the lack of information on **2-Ethyl-5-methylhexanamide**, several avenues of research could be pursued:

- **Validated Synthesis and Characterization:** Development and validation of a robust synthetic route for **2-Ethyl-5-methylhexanamide**, followed by full characterization of the compound using modern analytical techniques (NMR, Mass Spectrometry, IR spectroscopy, and elemental analysis).
- **Biological Screening:** A broad-based biological screening of the compound against various cell lines (e.g., cancer cell lines, neuronal cells) and enzymatic assays to identify any potential biological activity.
- **Pharmacokinetic and Toxicological Studies:** If any significant biological activity is identified, *in vitro* and *in vivo* studies to determine the compound's pharmacokinetic profile (ADME: Absorption, Distribution, Metabolism, and Excretion) and to assess its toxicity would be necessary.
- **Structure-Activity Relationship (SAR) Studies:** Synthesis and biological evaluation of analogs of **2-Ethyl-5-methylhexanamide** to establish structure-activity relationships, which could guide the development of more potent and selective compounds.

Conclusion

2-Ethyl-5-methylhexanamide is a chemical entity for which only basic, computationally-derived physicochemical properties are known. There is a complete absence of published literature regarding its synthesis, biological activity, and mechanism of action. This technical guide has summarized the available information and proposed a general synthetic strategy. The significant lack of data highlights the need for foundational research to explore the potential of this molecule in the fields of medicinal chemistry and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Ethyl-5-methylhexanamide | C9H19NO | CID 59353 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Comprehensive literature review on 2-Ethyl-5-methylhexanamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211977#comprehensive-literature-review-on-2-ethyl-5-methylhexanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com